2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a compound that combines a benzodiazole core with a piperazine moiety, linked through a sulfonyl group. This structure suggests potential biological activity, particularly in medicinal chemistry. The compound's unique chemical architecture positions it as a candidate for further research in pharmacology and organic synthesis.
The compound can be synthesized through various organic reactions, often involving multi-step synthetic routes that incorporate established methodologies in organic chemistry. The synthesis typically utilizes commercially available reagents and solvents.
This compound falls under the category of benzodiazoles, which are heterocyclic compounds containing a fused benzene and diazole ring. It also features piperazine, a cyclic amine known for its presence in several pharmaceuticals.
The synthesis of 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole generally involves the following steps:
The reactions typically require specific conditions such as controlled temperature, pH adjustments, and sometimes the use of catalysts to enhance yields. Reaction monitoring can be conducted using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular formula of 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is . Its structural representation includes:
Property | Value |
---|---|
Molecular Weight | 415.6 g/mol |
IUPAC Name | 2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole |
InChI | InChI=1S/C21H29N5O2S/c1-2... |
Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)N2... |
The compound can undergo various chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may utilize halogenating agents or nucleophiles such as amines.
The compound exhibits properties typical of solid organic compounds, including:
The solubility profile indicates that it may dissolve in polar organic solvents like dimethyl sulfoxide or dichloromethane. Stability under various pH conditions should also be evaluated to assess its suitability for pharmaceutical applications.
2-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole has potential applications in several fields:
The 1H-1,3-benzodiazole (benzimidazole) system is an aromatic bicyclic heterocycle formed by fusing benzene and imidazole rings, conferring exceptional stability and diverse biological interaction capabilities [5]. Its planar structure facilitates π-π stacking interactions with biological targets, while the imidazole nitrogen atoms (pKa ~5.6 for conjugate acid) enable hydrogen bonding and protonation-dependent charge states [5]. This versatility underpins benzimidazole’s prevalence in commercial pharmaceuticals, including anthelmintics (albendazole), antivirals, and proton pump inhibitors (omeprazole analogues) [5]. In the target compound, the benzodiazole moiety serves as a bioisostere for purine bases, potentially enabling kinase or protease inhibition through ATP-competitive binding.
The piperazine component (C₄H₁₀N₂) is a saturated heterocycle featuring two opposing nitrogen atoms within a six-membered ring. This diazacyclohexane structure exhibits remarkable conformational adaptability, allowing optimal positioning within target binding pockets. The nitrogen atoms display distinct basicity profiles: the first protonates readily (pKa ~9.8), forming cationic species that enhance aqueous solubility and ionic interactions, while the secondary nitrogen remains predominantly neutral at physiological pH [3] [10]. Piperazine’s structural plasticity is evidenced in dopamine-acting drugs (e.g., pramipexole) where it facilitates receptor engagement through spatial orientation of pharmacophoric elements [2] [10]. Within this hybrid molecule, piperazine bridges the sulfonyl and benzodiazole units, acting as a flexible tether that may adopt multiple low-energy conformations to accommodate binding site topography.
Table 1: Key Physicochemical Properties of Pharmacophores
Pharmacophore | Role in Hybrid Molecule | Electronic Features | Biological Interactions |
---|---|---|---|
1H-1,3-Benzodiazole | Aromatic core scaffold | Dipole moment ~4D; N1 pKa ≈ 12.8, N3 pKa ≈ 5.6 (conjugate acid) | π-π stacking, hydrogen bond donation/acceptance, hydrophobic contacts |
Piperazine | Conformational linker | pKa₁ ≈ 9.8 (aliphatic amine), pKa₂ ≈ 5.6 (tertiary amine) | Cation-π interactions, hydrogen bonding, solubility enhancement |
The synergistic integration of these pharmacophores creates a multifunctional ligand. Molecular modeling suggests the benzodiazole plane orients perpendicularly to the piperazine chair, reducing steric clash while permitting electronic communication between subunits. This spatial arrangement was validated in structurally analogous kinase inhibitors where benzimidazole engages hinge regions through bidentate hydrogen bonds, while protonated piperazine forms salt bridges with acidic residues (e.g., aspartate) in allosteric pockets [6]. The ethyl substitution on the distal phenyl ring further modulates lipophilicity, potentially enhancing membrane permeability compared to unsubstituted analogues—a critical factor for intracellular target engagement.
The sulfonyl group (–SO₂–) in this compound forms a pivotal bridge between the 4-ethylphenyl moiety and piperazine nitrogen, exhibiting three-dimensional characteristics that profoundly influence bioactivity. Sulfonamides adopt a tetrahedral geometry with bond angles near 109°, positioning oxygen atoms for water-mediated hydrogen bonds while maintaining the aromatic sulfonyl partner’s planarity [3]. This configuration introduces torsional constraint between connected pharmacophores, reducing conformational entropy upon binding and enhancing target affinity. The sulfonyl group’s strong electron-withdrawing nature (Hammett σₘ ≈ 0.60) polarizes adjacent bonds, increasing piperazine nitrogen acidity and stabilizing charge-transfer complexes with biological nucleophiles.
Table 2: Impact of Sulfonyl Group Modifications on Drug Properties
Sulfonyl Variation | Effect on Potency | Effect on Metabolic Stability | Structural Consequence |
---|---|---|---|
Aryl vs. alkyl substituents | Aryl enhances π-system interactions | Aryl reduces CYP2C9-mediated oxidation | Planar aromatic system enables stacking |
Ortho/meta/para substitution | Para maximizes electronic effects | Ortho substituents hinder glucuronidation | Alters dihedral angle to piperazine |
Electron-donating/withdrawing groups | EWGs enhance hydrogen bond acceptance | EDGs increase susceptibility to sulfonamidase | Modulates nitrogen basicity |
Structure-activity relationship (SAR) studies of analogous sulfonamide-containing therapeutics reveal critical design principles. In TASIN analogs (truncating APC-selective inhibitors), para-substituted arylsulfonamides demonstrated 5-fold greater potency than meta isomers against colorectal cancer cell lines, attributable to optimized electrostatic complementarity with target enzymes [3]. The sulfonyl oxygen atoms participate in key hydrogen bonds with protein backbones—interactions quantified in benzothiazole sulfonamide crystallography studies showing 2.8–3.2 Å distances to serine hydroxyls or lysine amines [2]. Furthermore, the sulfonamide linkage exhibits superior metabolic resistance compared to carbonyl analogs, resisting esterase and amidase cleavage while maintaining stability in murine liver S9 fractions (>80% parent compound remaining after 60 minutes) [3].
The 4-ethylbenzenesulfonyl configuration specifically balances lipophilicity and steric demand. Ethyl substitution increases log P by approximately 0.5 units versus unsubstituted benzenesulfonamide, potentially enhancing passive diffusion across biological membranes. This modification avoids excessive hydrophobicity associated with longer alkyl chains (propyl or butyl), which can diminish aqueous solubility and increase plasma protein binding. In dopamine D₄ receptor ligands featuring analogous 1-(arylsulfonyl)piperazines, para-ethyl derivatives achieved optimal receptor occupancy (IC₅₀ = 12 nM) compared to methyl (IC₅₀ = 28 nM) or hydrogen (IC₅₀ = 310 nM), indicating steric optimization for the target binding pocket [10]. The ethyl group may also engage in van der Waals interactions with hydrophobic subpockets, as demonstrated in molecular dynamics simulations of related benzodiazole sulfonamides bound to kinase domains [6].
The sulfonyl group exerts profound electronic effects throughout the molecule. Resonance structures demonstrate significant charge separation, with partial positive character at sulfur and negative density localized on oxygens. This polarization extends through the piperazine ring, lowering the pKa of the proximate nitrogen by ~1–2 units compared to alkylpiperazines, thereby modulating ionization state at physiological pH [3]. Infrared spectroscopy of model compounds confirms characteristic S=O stretching vibrations at 1160–1350 cm⁻¹, indicating strong dipole moments that influence intermolecular interactions.
Conformationally, the C–S bond adopts a preferred dihedral angle of ~85° relative to the phenyl plane, positioning sulfonyl oxygen atoms equidistant from the aromatic system. Piperazine attachment restricts rotation around the S–N bond, creating atropisomeric properties in ortho-substituted derivatives. X-ray crystallography of the structurally similar compound 2-ethyl-1-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile reveals a twisted geometry where the sulfonyl-linked phenyl ring lies nearly perpendicular to the benzimidazole mean plane [7]. This orientation minimizes orbital overlap between pharmacophores while allowing independent recognition by target proteins.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: